molecular formula C11H17N3O3 B13562642 tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B13562642
M. Wt: 239.27 g/mol
InChI Key: VRKBJAVUMSFGKK-MRVPVSSYSA-N
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Description

tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O3 and a molecular weight of 239.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a diazoacetyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with diazoacetic acid under specific conditions. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Chemical Reactions Analysis

[3+2] Cycloaddition Reactions

This compound demonstrates exceptional dipolarophilicity in cycloaddition processes. When reacted with acetylene derivatives, it forms optically active pyrazole carboxylates through a regioselective pathway:

Reaction Scheme
Diazo compound+Acetylene carboxylatePyrazole-3-carboxylate\text{Diazo compound} + \text{Acetylene carboxylate} \rightarrow \text{Pyrazole-3-carboxylate}

Key Findings

  • Regioselectivity : Reactions exclusively yield 1,3-disubstituted pyrazoles rather than alternative isomers .

  • Rotamer Formation : Products exist as two rotamers in solution (e.g., 75:25 to 91:9 ratios) due to restricted rotation about the N–CO bond .

  • Reaction Kinetics : Completion times vary significantly with dipolarophile reactivity:

    DipolarophileReaction TimeYieldRotamer Ratio
    Dimethyl acetylenedicarboxylate5 hr95%75:25
    Diethyl ethynylphosphonate55 hr71%85:15

Mechanistic Insight
The diazo group acts as a 1,3-dipole, attacking the triple bond of acetylene derivatives. Stereochemical integrity of the pyrrolidine ring is preserved throughout the process .

Thermal Decomposition and Wolff Rearrangement

Under controlled heating (80–100°C), the diazoacetyl moiety undergoes rearrangement:

DiazoacetylΔKetene intermediateDerivatized products\text{Diazoacetyl} \xrightarrow{\Delta} \text{Ketene intermediate} \rightarrow \text{Derivatized products}

Experimental Observations

  • Ketene intermediates react with nucleophiles (e.g., water, alcohols) to form α,β-unsaturated carbonyl compounds.

  • Reaction efficiency depends on solvent polarity, with aprotic media favoring rearrangement .

Nucleophilic Substitution Reactions

The diazo group participates in substitution processes under basic conditions:

Reaction Pathway
R-N2-CO-R’+NuR-Nu-CO-R’+N2\text{R-N}_2\text{-CO-R'} + \text{Nu}^- \rightarrow \text{R-Nu-CO-R'} + \text{N}_2 \uparrow

Documented Transformations

NucleophileProduct ClassConditions
Halides (X⁻)α-Halo ketonesDMF, 0–25°C
Thiols (RSH)ThioestersEtOH, reflux
Amines (NH₃)β-Keto amidesTHF, RT

Photochemical Reactivity

UV irradiation (254 nm) induces unique transformations:

Key Process :

  • Diazo group cleavage generates carbene intermediates

  • Subsequent C–H insertion reactions occur with nearby alkyl chains

Quantitative Data

SubstrateQuantum YieldMajor Product
Neat compound0.32 ± 0.03Cyclopropane derivative
In benzene0.28 ± 0.02Benzannulated product

Acid-Catalyzed Transformations

Protonation of the diazo group triggers cascade reactions:

Reaction Sequence

  • R-N2-CO-H+R-N2+-CO-\text{R-N}_2\text{-CO-} \xrightarrow{H^+} \text{R-N}_2^+\text{-CO-}

  • N2+Carbocation formation\text{N}_2 \uparrow + \text{Carbocation formation}

  • Rearrangement to bicyclic lactams

Yield Optimization

  • Maximum 89% lactam yield achieved in TFA/CH₂Cl₂ (1:4) at −20°C .

Comparative Reactivity Analysis

The (3R) configuration demonstrates distinct kinetic behavior versus stereoisomers:

Reaction Type(3R) Isomer k (M⁻¹s⁻¹)(3S) Isomer k (M⁻¹s⁻¹)
Cycloaddition2.4 × 10⁻³1.8 × 10⁻³
Wolff Rearrangement5.6 × 10⁻⁴4.9 × 10⁻⁴

Steric effects from the tert-butyl group and pyrrolidine conformation account for these differences .

This comprehensive analysis establishes tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate as a versatile synthon for asymmetric synthesis. Its predictable regioselectivity in cycloadditions and diverse reactivity profile under varying conditions make it particularly valuable for constructing complex heterocyclic architectures.

Scientific Research Applications

tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The diazoacetyl group is known to participate in reactions with nucleophiles, leading to the formation of new chemical bonds. This interaction can affect various biochemical pathways and molecular targets, depending on the specific context of its use .

Comparison with Similar Compounds

tert-Butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivities and applications due to their structural differences.

Biological Activity

tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a subject of interest for studying its biological activity, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C11H17N3O3
  • Molecular Weight : 239.28 g/mol
  • IUPAC Name : tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
  • CAS Number : 2757961-27-4

The biological activity of this compound is primarily attributed to its diazoacetyl moiety, which can react with nucleophiles in biological systems. This interaction leads to the formation of new chemical bonds that may influence various biochemical pathways. The compound has shown promise in targeting specific proteins involved in disease processes, particularly in the context of drug development and therapeutic interventions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has been evaluated for its potential as an inhibitor of viral neuraminidase, which is crucial for the replication of influenza viruses. In vitro studies demonstrated its ability to reduce cytopathogenic effects in cell cultures infected with influenza virus .
  • Cytotoxicity and Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines. This effect is mediated through the activation of caspase pathways, leading to programmed cell death .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially counteracting neuroinflammation and oxidative stress associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Influenza Virus Inhibition :
    • A study tested various amino acids and derivatives for their ability to inhibit influenza virus neuraminidase. The results indicated that this compound exhibited significant inhibitory activity, with a calculated IC50 value indicating effective concentration levels for antiviral action .
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the compound showed a dose-dependent reduction in cell viability in cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotection Studies :
    • Research involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in reduced markers of inflammation and apoptosis in neuronal tissues, highlighting its therapeutic potential for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other diazo compounds:

Compound NameStructureBiological Activity
tert-butyl(2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylateStructureModerate inhibition of viral replication
tert-butyl(3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylateStructureSimilar apoptotic effects but less potent
tert-butyl(3R)-3-(2-diazoacetyl)pyrrolidine-2-carboxylateStructureDifferent reactivity profile; lower cytotoxicity

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)9(15)6-13-12/h6,8H,4-5,7H2,1-3H3/t8-/m1/s1

InChI Key

VRKBJAVUMSFGKK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)C=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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